N'-[(Z)-(5-tert-butyl-2-hydroxyphenyl)methylidene]pyrazine-2-carbohydrazide
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Overview
Description
N’-{(Z)-1-[5-(TERT-BUTYL)-2-HYDROXYPHENYL]METHYLIDENE}-2-PYRAZINECARBOHYDRAZIDE is a complex organic compound characterized by the presence of a tert-butyl group, a hydroxyl group, and a pyrazinecarbohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{(Z)-1-[5-(TERT-BUTYL)-2-HYDROXYPHENYL]METHYLIDENE}-2-PYRAZINECARBOHYDRAZIDE typically involves the condensation of 5-(tert-butyl)-2-hydroxybenzaldehyde with 2-pyrazinecarbohydrazide. The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol, with the addition of a catalytic amount of acid or base to facilitate the condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N’-{(Z)-1-[5-(TERT-BUTYL)-2-HYDROXYPHENYL]METHYLIDENE}-2-PYRAZINECARBOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The imine group can be reduced to form an amine.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.
Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.
Major Products
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
N’-{(Z)-1-[5-(TERT-BUTYL)-2-HYDROXYPHENYL]METHYLIDENE}-2-PYRAZINECARBOHYDRAZIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N’-{(Z)-1-[5-(TERT-BUTYL)-2-HYDROXYPHENYL]METHYLIDENE}-2-PYRAZINECARBOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N’-{(Z)-1-[5-(tert-butyl)-2-hydroxyphenyl]methylidene}-2-thiophenecarbohydrazide
- N’-{(Z)-1-[5-(tert-butyl)-2-hydroxyphenyl]methylidene}-2-furancarbohydrazide
Uniqueness
N’-{(Z)-1-[5-(TERT-BUTYL)-2-HYDROXYPHENYL]METHYLIDENE}-2-PYRAZINECARBOHYDRAZIDE is unique due to the presence of the pyrazinecarbohydrazide moiety, which imparts distinct chemical and biological properties. The tert-butyl group also contributes to its stability and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C16H18N4O2 |
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Molecular Weight |
298.34 g/mol |
IUPAC Name |
N-[(Z)-(5-tert-butyl-2-hydroxyphenyl)methylideneamino]pyrazine-2-carboxamide |
InChI |
InChI=1S/C16H18N4O2/c1-16(2,3)12-4-5-14(21)11(8-12)9-19-20-15(22)13-10-17-6-7-18-13/h4-10,21H,1-3H3,(H,20,22)/b19-9- |
InChI Key |
DERHDRMIVHVHPY-OCKHKDLRSA-N |
Isomeric SMILES |
CC(C)(C)C1=CC(=C(C=C1)O)/C=N\NC(=O)C2=NC=CN=C2 |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)O)C=NNC(=O)C2=NC=CN=C2 |
Origin of Product |
United States |
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